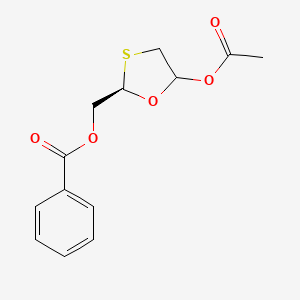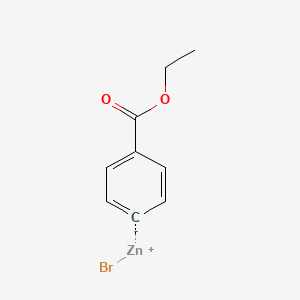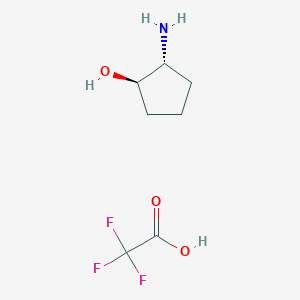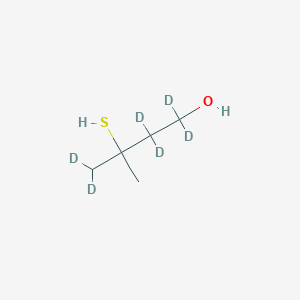
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
概要
説明
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 is a deuterated derivative of a thiazole compound. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The deuterated form, indicated by the “d3” suffix, means that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetic properties, making it a valuable tool in drug development and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 typically involves the introduction of the thiazole ring and subsequent functionalization to incorporate the amino and methoxyimino groups. The deuterium atoms are introduced through specific deuterated reagents or solvents. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: This step may involve nucleophilic substitution reactions using ammonia or amines.
Incorporation of the Methoxyimino Group: This can be done through oximation reactions using methoxyamine.
Deuteration: The final step involves the use of deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets. The amino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiazole ring can interact with enzymes and receptors, modulating their function. The deuterium atoms can alter the compound’s metabolic stability and distribution within the body.
類似化合物との比較
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 can be compared with other thiazole derivatives, such as:
2-Amino-4-thiazoleacetic Acid: Lacks the methoxyimino group and deuterium atoms, resulting in different biological activities and pharmacokinetic properties.
2-Amino-alpha-(hydroxyimino)-4-thiazoleacetic Acid: Contains a hydroxyimino group instead of a methoxyimino group, leading to different chemical reactivity and biological effects.
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid: Non-deuterated form, which may have different metabolic stability and pharmacokinetics compared to the deuterated version.
The uniqueness of this compound lies in its deuterium content, which can enhance its stability and alter its interaction with biological systems, making it a valuable compound for research and development.
特性
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARCUDOUOQRPB-NGBQFORISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)

![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)

